

Application Note: Solid-Phase Synthesis of H-Lys-Leu-Lys-OH

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Compound of Interest

Compound Name: *H-Lys-Leu-Lys-OH*

Cat. No.: *B1348374*

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**Abstract

This document provides a comprehensive protocol for the solid-phase peptide synthesis (SPPS) of the tripeptide **H-Lys-Leu-Lys-OH** using Fmoc/tBu chemistry. The protocol details all stages of the synthesis, from resin preparation and initial amino acid loading to peptide chain elongation, final cleavage, and deprotection. This guide is intended for researchers, scientists, and professionals in drug development engaged in peptide synthesis.

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient and controlled assembly of amino acid sequences.^{[1][2]} This method involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support.^[2] The use of a solid support simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing steps.^{[2][3]}

This protocol specifically outlines the synthesis of **H-Lys-Leu-Lys-OH**, a short peptide sequence, utilizing the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal protection strategy.^[3] The synthesis employs 2-chlorotrityl chloride (2-CTC) resin, which is ideal for preparing peptides with a C-terminal carboxylic acid and helps minimize side reactions like diketopiperazine formation.^[4]

Materials and Reagents

The quality of reagents is critical for successful peptide synthesis.^[5] Ensure all solvents are peptide synthesis grade and amino acid derivatives are of high purity.

Category	Reagent/Material	Recommended Grade/Specification
Resin	2-Chlorotrityl chloride (2-CTC) Resin	100-200 mesh, ~1.0-1.6 mmol/g loading capacity
Amino Acids	Fmoc-Lys(Boc)-OH	>99% purity ^[5] ^[6]
Fmoc-Leu-OH	>99% purity	
Solvents	N,N-Dimethylformamide (DMF)	Peptide synthesis grade
Dichloromethane (DCM)	Anhydrous, peptide synthesis grade	
Methanol (MeOH)	ACS grade or higher	
Diethyl ether or MTBE	Anhydrous	
Coupling Reagents	HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)	>98% purity ^[7]
Bases	N,N-Diisopropylethylamine (DIPEA)	>99.5%, redistilled
Piperidine	>99.5%, redistilled	
Deprotection/Cleavage	Trifluoroacetic acid (TFA)	>99.5%
Scavengers	Triisopropylsilane (TIS)	>98%
Water (H ₂ O)	Deionized or HPLC grade	

Experimental Protocols

Resin Preparation and First Amino Acid Loading

The 2-CTC resin is highly sensitive to moisture and should be handled in a dry environment.^[4]^[8]

- Resin Swelling: Swell 1.0 g of 2-chlorotriyl chloride resin in anhydrous DCM (10 mL/g) for 30-60 minutes in a reaction vessel.[\[9\]](#)
- Amino Acid Preparation: In a separate flask, dissolve Fmoc-Lys(Boc)-OH (1.0-1.5 equivalents relative to resin capacity) in anhydrous DCM (~10 mL/g of resin). Add DIPEA (2.5 equivalents).[\[8\]](#)
- Loading: Drain the DCM from the swollen resin. Immediately add the Fmoc-Lys(Boc)-OH/DIPEA solution to the resin.
- Reaction: Agitate the mixture for 1-2 hours at room temperature.[\[8\]](#)
- Capping: To cap any unreacted chlorotriyl sites, add MeOH (0.8-1.0 mL/g of resin) and agitate for an additional 30 minutes.[\[4\]](#)[\[10\]](#)
- Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x). Dry the resin under vacuum.

Determination of Resin Loading (Fmoc Assay)

The loading capacity of the resin must be determined to calculate reagent quantities for subsequent steps.

- Accurately weigh ~5 mg of the dried, loaded resin into a tube.
- Add 1 mL of 20% (v/v) piperidine in DMF.[\[8\]](#)[\[10\]](#)
- Agitate for 30-60 minutes to ensure complete Fmoc group cleavage.
- Dilute a known volume of the supernatant with DMF (e.g., 100 μ L into 9.9 mL of DMF for a 1:100 dilution).
- Measure the absorbance of the dibenzofulvene-piperidine adduct at 301 nm against a blank of 20% piperidine in DMF.
- Calculate the loading using the formula: $\text{Loading (mmol/g)} = (\text{Absorbance} \times \text{Dilution Factor}) / (7800 \times \text{Resin Weight in g})$ (Molar extinction coefficient of the adduct is $\sim 7800 \text{ L mol}^{-1} \text{ cm}^{-1}$)

Peptide Chain Elongation Cycle

The following steps are repeated for each amino acid (Fmoc-Leu-OH, then Fmoc-Lys(Boc)-OH) to be added to the chain.

Step	Procedure	Reagents & Solvents	Time	Purpose
1. Swelling	Swell the peptide-resin in DMF.	DMF (10 mL/g resin)	15-30 min	Prepare resin for reaction.
2. Fmoc Deprotection	Treat resin with piperidine solution.	20% Piperidine in DMF	1 x 3 min, 1 x 7 min	Remove N-terminal Fmoc group.
3. Washing	Wash resin to remove piperidine and dibenzofulvene.	DMF (5x), DCM (3x), DMF (3x)	~10 min	Purify the peptide-resin.
4. Coupling	Add pre-activated amino acid solution.	Fmoc-AA (3 eq), HATU (2.9 eq), DIPEA (6 eq) in DMF	30-60 min	Form the peptide bond. [7]
5. Washing	Wash resin to remove excess reagents.	DMF (3x), DCM (3x)	~5 min	Purify the peptide-resin.
6. Monitoring (Optional)	Perform a Kaiser test to check for free amines. [11] [12]	Ninhydrin solutions	5 min	Confirm reaction completion.

Note: Equivalents (eq) are calculated based on the initial loading of the first amino acid.

Final Cleavage and Deprotection

This step cleaves the completed peptide from the resin and removes the Boc side-chain protecting groups.[\[5\]](#)[\[6\]](#)

- **Final Deprotection:** After the last coupling cycle, perform a final Fmoc deprotection (Step 2 above).
- **Washing and Drying:** Wash the peptide-resin thoroughly with DMF (3x), DCM (5x), and MeOH (3x). Dry the resin completely under vacuum for several hours.
- **Cleavage Cocktail Preparation:** Prepare a fresh cleavage cocktail. For **H-Lys-Leu-Lys-OH**, a standard cocktail is effective.[\[13\]](#)[\[14\]](#)

Reagent	"Reagent T" Cocktail Composition	Purpose
Trifluoroacetic acid (TFA)	95%	Cleaves peptide from resin and removes acid-labile protecting groups (Boc). [15]
Triisopropylsilane (TIS)	2.5%	Cation scavenger to prevent side reactions. [13]
Water (H ₂ O)	2.5%	Cation scavenger. [13]

- **Cleavage Reaction:** Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of starting resin) and incubate with occasional swirling for 2-3 hours at room temperature.[\[14\]](#)
- **Peptide Precipitation:** Filter the resin and collect the filtrate into a centrifuge tube containing 10x volume of ice-cold diethyl ether or MTBE. A white precipitate of the crude peptide should form.
- **Isolation:** Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times to remove residual scavengers.
- **Drying:** Dry the crude peptide pellet under vacuum. The product can then be purified by reverse-phase HPLC.

Visualized Workflows and Structures

SPPS Workflow for H-Lys-Leu-Lys-OH

Caption: SPPS workflow for **H-Lys-Leu-Lys-OH** synthesis.

Chemical Structure Representation

Caption: Structure of **H-Lys-Leu-Lys-OH** peptide.

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